molecular formula C6H6ClNO2 B1627686 5-Ethylisoxazole-3-carbonyl chloride CAS No. 52320-58-8

5-Ethylisoxazole-3-carbonyl chloride

Cat. No. B1627686
CAS RN: 52320-58-8
M. Wt: 159.57 g/mol
InChI Key: WDGWKCWPCNKPKD-UHFFFAOYSA-N
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Description

5-Ethylisoxazole-3-carbonyl chloride is a chemical compound with the IUPAC name 5-ethyl-3-isoxazolecarbonyl chloride . It has a molecular weight of 159.57 .


Molecular Structure Analysis

The InChI code for 5-Ethylisoxazole-3-carbonyl chloride is 1S/C6H6ClNO2/c1-2-4-3-5(6(7)9)8-10-4/h3H,2H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethylisoxazole-3-carbonyl chloride include a molecular weight of 159.57 . The compound’s IUPAC name is 5-ethyl-3-isoxazolecarbonyl chloride .

Scientific Research Applications

Graphene Linkage

A study by Stylianakis et al. (2012) describes the linkage of graphene oxide with small molecules like 3,5-dinitrobenzoyl chloride, using ethylenediamine as a spacer. This innovative approach enhances the performance of poly-(3-hexylthiophene) bulk heterojunction photovoltaic devices significantly (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).

Polymer Development

Tai et al. (2002) conducted research on developing biologically active polymers with controlled-release formulations based on Hymexazol. This study offers insights into the creation of novel polymers for various applications (Tai, Liu, Yongjia, & Si, 2002).

Synthesis of Isoxazole Derivatives

Kiyani et al. (2015) presented a method for synthesizing α,β-unsaturated isoxazol-5(4H)-ones, which could have implications in pharmaceutical and chemical industries (Kiyani, Kanaani, Ajloo, Ghorbani, & Vakili, 2015).

Cellulose Hydrolysis

Dee and Bell (2011) investigated the hydrolysis of cellulose in ionic liquids, which is crucial for biofuel production and other industrial processes (Dee & Bell, 2011).

Arylation of Heteroaromatic Compounds

Roger et al. (2010) explored the palladium-catalyzed direct arylation of heteroaromatic compounds with aryl halides, a key process in the synthesis of complex organic compounds (Roger, Gottumukkala, & Doucet, 2010).

Synthesis of Pyrazoles

Grotjahn et al. (2002) detailed the synthesis of pyrazoles with functionalized side chains, contributing to the development of novel organic compounds and ligands (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

Safety And Hazards

While specific safety and hazard information for 5-Ethylisoxazole-3-carbonyl chloride is not available, a related compound, 5-Methylisoxazole-3-carbonyl chloride, has been noted to cause severe skin burns and eye damage . It is recommended to handle the compound with appropriate personal protective equipment and avoid dust formation .

properties

IUPAC Name

5-ethyl-1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-2-4-3-5(6(7)9)8-10-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGWKCWPCNKPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602148
Record name 5-Ethyl-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylisoxazole-3-carbonyl chloride

CAS RN

52320-58-8
Record name 5-Ethyl-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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